1-(4-Ethylpiperazin-1-yl)-3-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-4-yl]propan-1-one
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-4-yl]propan-1-one is a complex organic compound with a unique structure that includes piperazine, piperidine, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-4-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with ethyl chloroacetate under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by hydrogenation of pyridine derivatives.
Formation of the Furan Ring: The furan ring can be synthesized by cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Coupling Reactions: The final compound is obtained by coupling the piperazine, piperidine, and furan rings through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-4-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-4-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-4-yl]propan-1-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a pharmaceutical or as a research tool.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- 1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-4-yl]propan-1-one is unique due to its combination of piperazine, piperidine, and furan rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one or two of these rings.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3/c1-3-22-12-14-24(15-13-22)21(25)7-4-18-8-10-23(11-9-18)16-19-5-6-20(27-19)17-26-2/h5-6,18H,3-4,7-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVXBDBYGFRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC=C(O3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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